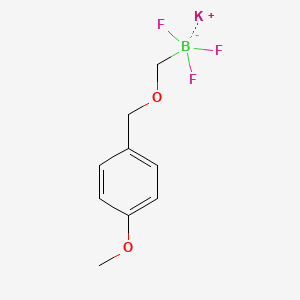

Potassium (4-methoxy)benzyloxymethyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-[(4-methoxyphenyl)methoxymethyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3O2.K/c1-14-9-4-2-8(3-5-9)6-15-7-10(11,12)13;/h2-5H,6-7H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHMOMQODHUMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677155 | |

| Record name | Potassium trifluoro{[(4-methoxyphenyl)methoxy]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027642-26-7 | |

| Record name | Potassium trifluoro{[(4-methoxyphenyl)methoxy]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1027642-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Potassium Alkoxymethyltrifluoroborates for Drug Development Professionals

Abstract

Potassium alkoxymethyltrifluoroborates have emerged as highly versatile and valuable reagents in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Their remarkable stability, ease of handling, and predictable reactivity in cross-coupling reactions make them superior alternatives to many traditional organoboron compounds.[1][2][3][4][5] This guide provides a comprehensive overview of the synthesis, characterization, and application of potassium alkoxymethyltrifluoroborates, with a focus on detailed experimental protocols and their strategic importance in the synthesis of bioactive molecules.

Introduction: The Strategic Advantage of Potassium Alkoxymethyltrifluoroborates

In the landscape of drug discovery, the efficient and reliable construction of complex molecular architectures is paramount. Ethers are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[6] Potassium alkoxymethyltrifluoroborates offer a unique and powerful tool for the introduction of alkoxymethyl groups, providing a nontraditional and highly flexible approach to the synthesis of ethers and protected aryl- and heteroaryl alcohols.[6][7]

Unlike their boronic acid counterparts, potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids.[1][2][5] This inherent stability simplifies storage and handling, a significant advantage in both academic and industrial research settings. The tetracoordinate nature of the boron atom in these salts masks the reactivity of the carbon-boron bond, rendering them compatible with a wider range of functional groups and reaction conditions.[1] This enhanced stability profile, coupled with their robust performance in cross-coupling reactions, positions them as indispensable reagents for medicinal chemists.

Synthesis of Potassium Alkoxymethyltrifluoroborates: A Practical and Scalable Approach

The most practical and widely adopted method for the synthesis of potassium alkoxymethyltrifluoroborates involves the SN2 displacement of potassium bromomethyltrifluoroborate with a variety of alkoxides.[6][7][8] This method is lauded for its high yields, broad substrate scope, and operational simplicity.

Causality Behind the Experimental Choices

The selection of potassium bromomethyltrifluoroborate as the electrophilic precursor is strategic. It can be prepared on a large scale and serves as a common starting material for a diverse library of alkoxymethyltrifluoroborates.[6][9] The use of a strong base, such as sodium hydride, is crucial for the deprotonation of the corresponding alcohol to generate the nucleophilic alkoxide in situ. An excess of the alkoxide, typically around 3 equivalents, is often employed to drive the SN2 reaction to completion.[8]

A key challenge in the workup of these reactions is the poor solubility of the product in many common organic solvents.[9] This is effectively overcome by utilizing a continuous Soxhlet extraction, which allows for the efficient isolation of the desired potassium alkoxymethyltrifluoroborate in high purity and excellent yields.[6][9]

Experimental Workflow Diagram

Caption: General workflow for the synthesis of potassium alkoxymethyltrifluoroborates.

Detailed Step-by-Step Protocol: Synthesis of Potassium (Benzyloxymethyl)trifluoroborate

-

Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (3.0 mmol, 3.0 equiv) as a 60% dispersion in mineral oil. Suspend the sodium hydride in anhydrous tetrahydrofuran (THF, 5 mL). Cool the suspension to 0 °C using an ice bath. Slowly add a solution of benzyl alcohol (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) to the suspension. Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

SN2 Reaction: Add potassium bromomethyltrifluoroborate (1.1 mmol, 1.1 equiv) to the freshly prepared sodium benzyloxide solution. Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup and Isolation: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the THF. The resulting solid residue contains the desired product and inorganic salts.

-

Purification: Transfer the solid residue to a cellulose thimble and perform a continuous Soxhlet extraction with hot acetone or a similar suitable solvent for 24 hours.

-

Final Product: Concentrate the extract under reduced pressure to yield potassium (benzyloxymethyl)trifluoroborate as a white, crystalline solid. Dry the product under vacuum.

Characterization: Ensuring Purity and Structural Integrity

Thorough characterization is essential to confirm the identity and purity of the synthesized potassium alkoxymethyltrifluoroborates. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds.[10]

-

¹H NMR: Provides information on the proton environment of the alkoxymethyl group.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

¹⁹F NMR: Is particularly informative for organotrifluoroborates, showing characteristic signals for the BF₃⁻ moiety.[10]

-

¹¹B NMR: Can be used to observe the boron center, often showing coupling to the fluorine atoms.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural determination, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[11]

Tabulated Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

| Potassium (methoxymethyl)trifluoroborate | 3.25 (s, 3H), 2.80 (s, 2H) | -135.0 to -138.0 | 3.0 to 5.0 |

| Potassium (ethoxymethyl)trifluoroborate | 3.40 (q, J = 7.0 Hz, 2H), 2.85 (s, 2H), 1.15 (t, J = 7.0 Hz, 3H) | -135.0 to -138.0 | 3.0 to 5.0 |

| Potassium (benzyloxymethyl)trifluoroborate | 7.30-7.40 (m, 5H), 4.45 (s, 2H), 2.95 (s, 2H) | -135.0 to -138.0 | 3.0 to 5.0 |

Note: Specific chemical shifts may vary depending on the solvent and instrument used.

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of potassium alkoxymethyltrifluoroborates in drug development is their use as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[6][8][12] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon and, in this context, carbon-oxygen bonds with high efficiency and functional group tolerance.[6][13]

Mechanism and Advantages

The catalytic cycle of the Suzuki-Miyaura reaction involving a potassium organotrifluoroborate is well-established. A key advantage of using these reagents is their ability to couple with a broad range of aryl and heteroaryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides.[6][8]

Logical Relationship Diagram

Caption: Key components of the Suzuki-Miyaura cross-coupling with potassium alkoxymethyltrifluoroborates.

Conclusion

Potassium alkoxymethyltrifluoroborates are robust, versatile, and highly effective reagents for the synthesis of complex molecules relevant to drug discovery and development. Their enhanced stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a significant advantage over other organoboron species. The synthetic and characterization protocols detailed in this guide are intended to empower researchers to confidently and successfully incorporate these valuable building blocks into their synthetic strategies.

References

-

Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters. [Link]

-

Gravel, M., et al. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 75(3), 991-1000. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2011). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of organic chemistry, 76(19), 8149-8154. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic letters, 8(13), 2767-2770. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-823. [Link]

-

Gravel, M., et al. (2010). Suzuki-Miyaura cross-coupling of potassium alkoxyethyltrifluoroborates: access to aryl/heteroarylethyloxy motifs. Semantic Scholar. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Stefani, H. A., et al. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]

-

GalChimia. (2008). Review of the month: Potassium organotrifluoroborates. GalChimia. [Link]

-

da Silva, F. M., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Molecules, 16(5), 3704-3721. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(43), 18066-18073. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic letters, 3(3), 393-396. [Link]

-

Johns Hopkins University. JHU X-ray Crystallography Facility. Krieger Web Services. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 12. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Potassium (4-methoxy)benzyloxymethyltrifluoroborate CAS number 1027642-26-7.

An In-Depth Technical Guide to Potassium (4-methoxy)benzyloxymethyltrifluoroborate

Topic: this compound CAS Number: 1027642-26-7 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound has emerged as a uniquely stable and versatile reagent in modern organic synthesis. As part of the broader class of organotrifluoroborates, it offers significant advantages over traditional organoboron compounds, such as boronic acids, including enhanced stability to air and moisture, crystallinity, and ease of handling.[1][2][3][4] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a robust nucleophilic partner for the formation of complex ether linkages.[][6] This guide provides a comprehensive overview of its synthesis, properties, and application, with a focus on the mechanistic principles and practical protocols that enable its effective use in the laboratory, particularly for forging challenging C(sp³)–C(sp²) bonds.

The Strategic Advantage of Organotrifluoroborates

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, yet the practical application of its traditional component, boronic acids, can be hampered by issues of instability and a propensity for side reactions like protodeboronation and trimerization to boroxines.[4] Potassium organotrifluoroborate salts effectively address these limitations. Their tetracoordinate boron center renders them as stable, crystalline solids that are unreactive toward air and moisture, making them ideal for long-term storage and simplifying handling procedures.[1][3][4][7] In solution, they serve as a slow-release source of the active trivalent boron species, which can suppress unwanted side reactions and improve reaction stoichiometry.[3]

This compound, in particular, provides a novel solution for synthesizing aryl- and heteroaryl ethers. It enables a "dissonant" synthetic disconnection, allowing for the formation of an ether bond via a carbon-carbon coupling reaction, a powerful alternative to traditional Williamson ether synthesis or other nucleophilic substitution pathways.[8][9]

Physicochemical Properties and Safe Handling

Understanding the physical and chemical properties of a reagent is paramount for its effective and safe implementation.

Data Summary

| Property | Value | Reference(s) |

| CAS Number | 1027642-26-7 | |

| Molecular Formula | C₉H₁₁BF₃KO₂ | [10] |

| Molecular Weight | 258.09 g/mol | |

| Appearance | White to off-white solid | [10] |

| Melting Point | 203-213 °C | [][10] |

| SMILES | [K+].COc1ccc(COC(F)F)cc1 | |

| InChI Key | HWHMOMQODHUMRW-UHFFFAOYSA-N | [] |

Stability, Storage, and Safety

Stability and Storage: As a crystalline solid, the compound is stable under ambient conditions.[4] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture ingress.[11]

Safety and Handling: The reagent is classified as an irritant.[10] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[11] All manipulations should be performed in a chemical fume hood to avoid inhalation of dust.[11]

Synthesis of the Reagent

The most direct and efficient synthesis of this compound and related alkoxymethyltrifluoroborates was developed by the Molander group.[8][9][12] The strategy relies on a straightforward SN2 displacement reaction.

Synthetic Pathway Overview

The synthesis involves the deprotonation of 4-methoxybenzyl alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophile then displaces the bromide from potassium bromomethyltrifluoroborate, a common precursor that can be prepared on a large scale.[8][13]

Optimized Reaction Conditions

Successful cross-coupling depends critically on the choice of catalyst, ligand, base, and solvent. The conditions below have been proven effective for coupling alkoxymethyltrifluoroborates with various electrophiles.

| Component | Condition for Aryl Chlorides [8] | Condition for Benzyl Chlorides [14] | Rationale |

| Catalyst | Pd(OAc)₂ (3 mol%) | PEPPSI-IPr (5 mol%) | Palladium is the active metal. PEPPSI is a pre-catalyst that readily generates the active Pd(0) species. |

| Ligand | RuPhos (6 mol%) | (Internal to PEPPSI) | Electron-rich, bulky phosphine ligands like RuPhos facilitate oxidative addition to challenging substrates like aryl chlorides. |

| Base | Cs₂CO₃ (3 equiv.) | K₂CO₃ (2 equiv.) | The base is crucial for activating the organoboron species for transmetalation. |

| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (19:1) | A biphasic system is typical; water aids in the hydrolysis of the trifluoroborate and solubilizes the base. |

| Temperature | 100 °C | 120 °C | Elevated temperatures are required to drive the catalytic cycle, especially the oxidative addition step. |

Experimental Protocol: Cross-Coupling with Aryl Chlorides

This protocol is a representative example based on optimized conditions for coupling with aryl chlorides. [8]

-

Reaction Setup: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv., e.g., 0.5 mmol), this compound (1.1 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).

-

Add palladium(II) acetate (Pd(OAc)₂, 0.03 equiv.) and RuPhos (0.06 equiv.).

-

Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (10:1 ratio) via syringe.

-

Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ether product.

This methodology is robust and tolerates a variety of functional groups, including esters, nitriles, and even sterically hindered substrates, often providing good to excellent yields. [8]

Conclusion

This compound is a highly valuable reagent for synthetic chemists. Its inherent stability simplifies storage and handling, while its reactivity profile in Suzuki-Miyaura cross-coupling provides a powerful and non-traditional method for the synthesis of complex ethers. By enabling the use of readily available aryl and heteroaryl chlorides as coupling partners, it offers a cost-effective and flexible tool for applications ranging from methodology development to the synthesis of pharmacologically relevant molecules. The continued exploration of organotrifluoroborates promises to further expand the capabilities of modern cross-coupling chemistry. [2][15]

References

-

Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. ACS Publications. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]

-

Dreher, S. D., et al. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC. [Link]

-

Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Kabalka, G. W., et al. (2003). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. PubMed. [Link]

-

Molander, G. A., & Yun, C. S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]

-

Bartoli, M., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. PMC. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Traister, K. M. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Retrieved from [Link]

-

Pu, L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]

-

Gani, A., & Shaik, S. (2020). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Institutes of Health. [Link]

-

Huang, H., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Royal Society of Chemistry. [Link]

-

Thomas, A. A. (2017). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | 1027642-26-7 [amp.chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Safe Handling of Potassium Organotrifluoroborate Salts

<_>

Introduction: The Rise of a Superior Organoboron Reagent

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, organoboron reagents are indispensable tools for carbon-carbon bond formation.[1] However, traditional organoboron compounds, such as boronic acids and their esters, often present significant challenges related to stability, purification, and stoichiometry.[2][3] Potassium organotrifluoroborate salts ([R-BF₃]K) have emerged as a superior class of reagents, offering remarkable stability to air and moisture, which allows for indefinite storage under ambient conditions.[1][4][5][6][7][8] This guide provides an in-depth exploration of the chemical stability of these versatile salts and outlines best practices for their safe handling, ensuring their effective and secure use in research and development.

Pillar 1: Understanding the Inherent Stability of Potassium Organotrifluoroborates

The exceptional stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom. This configuration mitigates the inherent reactivity of the carbon-boron bond, effectively "protecting" it from degradation pathways that readily affect their tricoordinate counterparts.[1]

Thermal Stability

Potassium organotrifluoroborates exhibit high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C.[5] This robustness allows for flexibility in reaction conditions and long-term storage without thermal decomposition.

Hydrolytic Stability: A Controlled Release Mechanism

A key feature of potassium organotrifluoroborates is their controlled hydrolysis to the corresponding boronic acid, which is the active species in many cross-coupling reactions.[2][4] The rate of this hydrolysis is highly dependent on the reaction conditions, particularly pH.

Under neutral or acidic conditions, many organotrifluoroborates are considerably stable.[4] However, under the basic conditions typically employed in Suzuki-Miyaura reactions, hydrolysis is promoted.[4] This "slow release" of the reactive boronic acid can be advantageous, as it minimizes side reactions like oxidative homocoupling and protodeboronation by keeping the concentration of the boronic acid low throughout the reaction.[9][10][11]

The rate of hydrolysis is also influenced by the organic substituent (R group) on the boron atom.[9][10] For example, salts with isopropyl, β-styryl, and anisyl groups tend to hydrolyze quickly, while those with alkynyl or nitrophenyl groups hydrolyze very slowly.[9][10]

Chemical Stability and Incompatibilities

While generally robust, the stability of potassium organotrifluoroborates is not absolute. They are sensitive to strong acids and Lewis acids, which can lead to decomposition.[4][5] For instance, contact with silica gel can regenerate the corresponding boronic acid.[12] It is also important to avoid strong oxidizing agents, strong acids, and strong alkalis, as these can lead to violent reactions.[13]

Pillar 2: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the long-term stability and safe utilization of potassium organotrifluoroborate salts.

Personal Protective Equipment (PPE)

When handling potassium organotrifluoroborate salts, appropriate personal protective equipment should always be worn. This includes:

-

Eye Protection: Safety glasses or goggles are essential to protect against splashes or dust.

-

Hand Protection: Chemical-resistant gloves should be worn to prevent skin contact.

-

Respiratory Protection: In cases where dust may be generated, a respirator is recommended.

-

Protective Clothing: A lab coat should be worn to protect against contamination of personal clothing.

Storage Recommendations

For optimal stability, potassium organotrifluoroborates should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] While many are stable at room temperature, some suppliers recommend storage at 4°C to further ensure their longevity.[4] It is crucial to protect them from moisture to prevent slow hydrolysis over time.[4][14]

Spill and Waste Management

In the event of a spill, the area should be evacuated, and the spilled material carefully collected to avoid generating dust. The collected material should be disposed of in accordance with local regulations for chemical waste. Contaminated clothing should be removed and washed before reuse.

Pillar 3: Experimental Protocols and Data

The following sections provide standardized protocols for working with potassium organotrifluoroborates, along with a summary of their stability characteristics.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol serves as a general guideline and may require optimization for specific substrates.

-

To a reaction vessel, add the aryl halide (1.0 equiv), potassium organotrifluoroborate (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., RuPhos, 4-10 mol%).[4]

-

Add a suitable solvent system (e.g., THF/H₂O) and a base (e.g., Cs₂CO₃).[4]

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent, and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by an appropriate method, such as column chromatography.[4]

Protocol for Monitoring Hydrolytic Stability

This protocol can be adapted to study the stability of a potassium organotrifluoroborate under various conditions.

-

Prepare a stock solution of the potassium organotrifluoroborate in a suitable solvent (e.g., THF).[4]

-

In a reaction vessel equipped with a stirrer, add the chosen solvent system (e.g., THF/H₂O) and any additives (e.g., a base like Cs₂CO₃).[4]

-

Bring the mixture to the desired temperature.

-

Initiate the experiment by adding a known volume of the potassium organotrifluoroborate stock solution.[4]

-

At specific time intervals, withdraw aliquots of the reaction mixture.[4]

-

Quench the hydrolysis in the aliquots if necessary (e.g., by rapid cooling or pH adjustment).[4]

-

Analyze the aliquots using a suitable analytical method (e.g., NMR, LC-MS) to determine the concentration of the remaining organotrifluoroborate and the formed boronic acid.

Summary of Stability Data

| Parameter | Stability Characteristics | Influencing Factors | References |

| Thermal Stability | High, with some salts stable up to 300°C. | Organic substituent. | [5] |

| Hydrolytic Stability | Generally stable in neutral or acidic conditions; hydrolysis is promoted under basic conditions. | pH, organic substituent, presence of Lewis acids. | [4][5][9][10] |

| Air & Moisture Stability | Generally stable, allowing for indefinite storage at room temperature with proper precautions. | Prolonged exposure to humidity can lead to slow hydrolysis. | [1][4][5][6][7][8] |

| Chemical Incompatibilities | Strong acids, Lewis acids (including silica gel), strong oxidizing agents, strong alkalis. | Can lead to decomposition or violent reactions. | [4][5][12][13] |

Visualizing the Hydrolytic Decomposition Pathway

The hydrolysis of a potassium organotrifluoroborate to its corresponding boronic acid is a critical step for its reactivity in cross-coupling reactions. This process is initiated by the displacement of fluoride ions by hydroxide ions.

Caption: Hydrolytic pathway of potassium organotrifluoroborates.

Conclusion: A Stable and Versatile Tool for Modern Synthesis

Potassium organotrifluoroborate salts represent a significant advancement in organoboron chemistry, offering a stable, easy-to-handle, and versatile alternative to traditional reagents.[15][16][17] Their unique stability profile, coupled with a controlled release of the active boronic acid species, makes them highly valuable in a wide range of synthetic applications, particularly in the pharmaceutical and materials science industries. By understanding their stability characteristics and adhering to the safe handling protocols outlined in this guide, researchers can confidently and effectively harness the power of these remarkable compounds.

References

- Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide - Benchchem. (URL: )

- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenol

- Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. (URL: [Link])

-

Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. (URL: [Link])

-

Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry | Request PDF. (URL: [Link])

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed. (URL: [Link])

-

Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. (URL: [Link])

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. (URL: [Link])

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. (URL: [Link])

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis - ElectronicsAndBooks. (URL: [Link])

-

6 - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. (URL: [Link])

-

Organotrifluoroborate Salts | Chem-Station Int. Ed. (URL: [Link])

-

Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC - NIH. (URL: [Link])

-

Safety Data Sheet: Potassium tetrafluoroborate - Carl ROTH. (URL: [Link])

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 17. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

Physical and chemical characteristics of novel organotrifluoroborates.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Novel Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organotrifluoroborates have transitioned from being niche laboratory curiosities to indispensable tools in modern synthetic and medicinal chemistry.[1][2] This guide provides a senior application scientist's perspective on these remarkable reagents, focusing on the core physical and chemical characteristics that underpin their utility. We move beyond simple protocols to explore the causality behind their enhanced stability, unique reactivity, and broad applicability. For drug development professionals, this guide highlights why potassium organotrifluoroborates are not merely alternatives, but often superior surrogates for traditional organoboron compounds like boronic acids and esters.[3][4] Their crystalline nature, indefinite benchtop stability, and predictable reactivity in key transformations like the Suzuki-Miyaura cross-coupling make them ideal for constructing complex molecular architectures, from library synthesis to late-stage functionalization of active pharmaceutical ingredients (APIs).

Introduction: The Ascendancy of Organotrifluoroborates

The utility of organoboron compounds in carbon-carbon bond formation is undisputed, yet traditional reagents are plagued by inherent limitations. Boronic acids are susceptible to dehydration, forming cyclic trimeric anhydrides (boroxines), which complicates stoichiometry and can lead to irreproducible results.[3] Both boronic acids and their ester derivatives can be prone to decomposition and protodeboronation, particularly when dealing with sensitive substrates.[3][5]

Organotrifluoroborates elegantly circumvent these issues. The formation of a tetracoordinate "ate" complex, with three highly electronegative fluorine atoms bonded to the boron center, imparts exceptional stability to air and moisture.[6][7] These compounds are typically crystalline, free-flowing solids that can be stored indefinitely without special precautions, a stark contrast to their tricoordinate counterparts.[3][8] This inherent stability simplifies handling, improves reaction precision, and allows for a broader tolerance of functional groups, making them exceptionally valuable in multi-step synthetic campaigns.[3]

Section 1: Synthesis of Novel Organotrifluoroborates

The accessibility of organotrifluoroborates is a key driver of their widespread adoption. Several robust methods exist, allowing for the synthesis of a diverse array of these reagents.

Foundational Synthesis from Boronic Acids

The most direct and common route to potassium organotrifluoroborates involves the treatment of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[9]

Expertise & Experience: The choice of KHF₂ over simple potassium fluoride (KF) is critical. Vedejs and colleagues reported that KF is unable to efficiently displace the hydroxyl ligands of boronic acids.[1] KHF₂, however, provides a source of both fluoride and hydrofluoric acid in equilibrium, facilitating the quantitative conversion to the trifluoroborate salt. This reaction is often precipitation-driven, yielding a crystalline product that can be easily isolated by simple filtration.[1][10]

-

Preparation: In a fume hood, dissolve phenylboronic acid (1.0 eq) in methanol (approx. 3-4 mL per gram of boronic acid).

-

Reaction: To the stirring methanolic solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

-

Precipitation: A white precipitate of potassium phenyltrifluoroborate typically forms immediately.

-

Stirring: Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete conversion.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing: Wash the filter cake with cold methanol and then diethyl ether to remove residual starting materials and solvent.

-

Drying: Dry the product under vacuum to yield pure potassium phenyltrifluoroborate. Recrystallization from acetonitrile can be performed if necessary.[7]

Advanced Synthesis via Nucleophilic Substitution

A powerful strategy for accessing novel, functionalized organotrifluoroborates involves the direct nucleophilic substitution on halomethyltrifluoroborates.[11][12] This approach is particularly valuable as it bypasses the need for potentially unstable or commercially unavailable boronic acids.

Causality Behind the Method: Unlike the reaction of nucleophiles with α-halo boronic esters, which proceeds through an "ate" complex intermediate followed by rearrangement, the tetracoordinate nature of the trifluoroborate prevents this pathway. Instead, the reaction proceeds via a direct SN2 displacement of the halide, leaving the robust trifluoroborate moiety intact.[8] This discovery significantly expanded the synthetic utility of these reagents, allowing for the introduction of a wide range of functional groups.[8][11]

Section 2: Core Physicochemical Characteristics

The unique properties of organotrifluoroborates stem directly from their structure. Understanding these characteristics is essential for their effective application.

Structural Properties and Stability

The defining feature of an organotrifluoroborate is the tetracoordinate, anionic boron center ([R-BF₃]⁻). This structure is not Lewis acidic and is stable under many oxidative conditions.[7] This inherent stability is the primary advantage over their tricoordinate boronic acid and ester counterparts.

| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |

| Physical State | Crystalline, free-flowing solids[3] | Often solids, can be waxy/oily | Liquids or low-melting solids |

| Air Stability | Excellent; can be stored indefinitely[3][8] | Prone to dehydration/boroxine formation[3] | Generally good, but can hydrolyze |

| Moisture Stability | Excellent[6][7] | Can be hygroscopic; reactive with water | Susceptible to hydrolysis[3] |

| Handling | Simple, stoichiometric weighing | Can be challenging due to boroxine equilibrium | Requires anhydrous handling |

| Purification | Often by simple filtration/recrystallization[5] | Can be difficult[3] | Often requires chromatography |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of novel organotrifluoroborates.

NMR is the primary tool for structural confirmation. Complete characterization requires analysis of multiple nuclei.[13]

Trustworthiness of Data: For reliable and reproducible data, DMSO-d₆ is often the solvent of choice.[14] Key spectral features include:

-

¹⁹F NMR: A sharp quartet is typically observed in the range of -129 to -141 ppm due to coupling with ¹¹B.[13][14]

-

¹¹B NMR: A 1:3:3:1 quartet is observed, confirming the presence of three fluorine atoms attached to the boron. Using a modified pulse sequence can improve resolution and allow for clear observation of the ¹¹B-¹⁹F coupling constant.[13]

-

¹³C NMR: The resonance for the carbon atom directly attached to the boron is often broad due to quadrupolar relaxation of the ¹¹B nucleus.[14]

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Causality of Method Choice: As organotrifluoroborates are anionic salts, negative-ion electrospray ionization (ESI-MS) is the ideal technique.[15][16] This method allows for the direct detection of the [RBF₃]⁻ anion. For accurate mass determination (within 5 ppm), commercially available organic sulfate salts can be used as internal reference standards.[15][16]

| Technique | Nucleus | Typical Chemical Shift (δ) / m/z | Key Feature |

| ¹⁹F NMR | ¹⁹F | -129 to -141 ppm | Quartet (J ≈ 60-70 Hz) |

| ¹¹B NMR | ¹¹B | +1.5 to +6.5 ppm | Quartet (J ≈ 60-70 Hz) |

| ¹³C NMR | ¹³C | Varies | Broad signal for C-B carbon |

| ESI-MS | - | Varies | Detection of [M]⁻ anion |

For definitive structural proof, especially for novel scaffolds, X-ray crystallography provides unambiguous determination of the three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state.[17][18]

Section 3: Chemical Reactivity and Mechanistic Insights

While stable in storage, organotrifluoroborates are highly versatile and reactive under specific, controlled conditions.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the most prominent application of organotrifluoroborates.[19] Their function in this context is best understood through a "slow-release" mechanism.

Mechanistic Deep Dive: The organotrifluoroborate itself is generally unreactive toward transmetalation with the palladium catalyst.[7] Under the basic, aqueous conditions of the reaction, it undergoes slow hydrolysis to release the corresponding boronic acid in situ.[9][20] This boronic acid is the active species that enters the catalytic cycle. This slow, controlled release is highly advantageous as it keeps the instantaneous concentration of the reactive boronic acid low, thereby minimizing common side reactions such as protodeboronation and oxidative homocoupling.[20] The rate of hydrolysis, and thus the rate of boronic acid release, is influenced by the electronic nature of the organic substituent: electron-donating groups enhance the rate, while electron-withdrawing groups retard it.[21][22]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. longdom.org [longdom.org]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 10. Preparation of organotrifluoroborate salts: precipitation-driven equilibrium under non-etching conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 12. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Stone of Modern Synthesis: A Guide to the Discovery and Development of Air-Stable Organoboron Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The evolution of organic synthesis is marked by transformative discoveries that redefine the boundaries of molecular construction. Few innovations have had as profound an impact as the development of air-stable organoboron reagents. Once considered esoteric and highly reactive curiosities, organoboranes have matured into indispensable tools for creating carbon-carbon and carbon-heteroatom bonds with unparalleled precision and functional group tolerance.[1][2] This guide provides a comprehensive exploration of this journey, from the foundational discoveries that hinted at their potential to the modern, robust reagents that drive innovation in pharmaceuticals, materials science, and beyond. We will delve into the causal mechanisms behind their stability, provide field-tested synthetic protocols, and chart the logical progression that established organoboron compounds as a cornerstone of contemporary chemistry.

From Curiosity to Cornerstone: A Historical Perspective

The story of organoboron chemistry begins not with a flash of inspiration, but with the quiet observation of a novel reactivity. In 1860, Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid, through a multi-step process involving highly reactive organozinc reagents.[3] For nearly a century, organoboron compounds remained largely in the realm of academic interest. Early organoboranes were notoriously sensitive to air and moisture, requiring stringent inert atmosphere techniques that limited their practical utility.[4][5] The groundwork for change was laid by the systematic studies of boron hydrides by Alfred Stock in the early 20th century, which began to unravel the unique electronic nature of boron.[6]

The watershed moment arrived in 1979. In two seminal papers, Akira Suzuki and Norio Miyaura detailed a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides.[7][8] This discovery, which would later be recognized with the 2010 Nobel Prize in Chemistry, was revolutionary.[7][9][10] The Suzuki-Miyaura coupling introduced a method for C-C bond formation that was not only efficient but also remarkably tolerant of a wide array of functional groups, operated under mild conditions, and, most critically, utilized organoboron reagents—specifically boronic acids—that were generally stable to both air and water.[3][6][11] This breakthrough liberated chemists from the constraints of highly reactive and often pyrophoric organometallics like organolithium and Grignard reagents, paving the way for the synthesis of complex molecules on an industrial scale.

The Pillars of Stability: Understanding the Organoboron Toolkit

The success of the Suzuki-Miyaura coupling catalyzed the rapid development of a diverse family of organoboron reagents, each with unique properties tailored for specific applications. Their stability, once a major hurdle, became their defining advantage. This stability is not accidental but is a direct consequence of the electronic and structural properties of the boron center.

Boronic Acids: The Versatile Workhorse

Boronic acids (R-B(OH)₂) are the quintessential air-stable organoboron reagent. While possessing an empty p-orbital that makes them Lewis acidic and reactive in the catalytic cycle, the presence of two hydroxyl groups renders them generally solid, crystalline, and stable enough for benchtop handling.[3][6] They are, however, prone to dehydration to form cyclic trimers known as boroxines, a reversible process that can impact reactivity and stoichiometry if not accounted for.[3]

Boronate Esters: Enhanced Stability and Purity

To circumvent the issue of boroxine formation and improve general handling properties, boronic acids are frequently converted into boronate esters (R-B(OR)₂). By reacting the boronic acid with a diol, a cyclic ester is formed. The most common of these are pinacol esters, derived from pinacol.[9] These esters are typically less reactive than the corresponding boronic acids but offer superior stability for long-term storage and are often easier to purify via chromatography.[12] This enhanced stability is a direct result of the bulky protecting group sterically shielding the boron center.

Potassium Organotrifluoroborates and MIDA Boronates: The Apex of Stability

The quest for ultimate stability led to the development of tetracoordinate boron species. In these compounds, the Lewis acidic, electron-deficient sp² boron center is converted into a more stable, electron-rich sp³ hybridized center.[6][12]

-

Potassium Organotrifluoroborates (R-BF₃K): These salts are exceptionally stable to air and moisture due to the formation of three strong boron-fluorine bonds.[12] They are highly crystalline, easy to handle solids that act as a slow-release source of the corresponding boronic acid under the basic conditions of the coupling reaction.

-

MIDA Boronates: Formed by the reaction of a boronic acid with N-methyliminodiacetic acid (MIDA), these adducts are among the most robust organoboron reagents known.[6] The nitrogen atom in the MIDA ligand forms a dative bond to the boron, creating a stable tetracoordinate structure that protects the C-B bond from oxidation, hydrolysis, and other degradation pathways.[6][12] This remarkable stability has enabled the development of iterative cross-coupling strategies, where complex molecules are built piece-by-piece by sequentially unmasking and reacting MIDA-protected boronate esters.[6]

Data Summary: A Comparative Overview of Air-Stable Organoboron Reagents

| Reagent Class | General Structure | Boron Hybridization | Air/Moisture Stability | Purification | Key Feature |

| Boronic Acids | R-B(OH)₂ | sp² | Good | Recrystallization | The foundational reagent; readily available. |

| Boronate Esters | R-B(OR)₂ (e.g., Pinacol) | sp² | Very Good | Chromatography | Improved stability and handling over boronic acids.[12] |

| Trifluoroborates | [R-BF₃]⁻K⁺ | sp³ | Excellent | Recrystallization | Highly stable solids; slow release of boronic acid.[12] |

| MIDA Boronates | R-B(MIDA) | sp³ | Exceptional | Chromatography | Crystalline and robust; enables iterative synthesis.[6] |

The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle

The utility of air-stable organoboron reagents is inextricably linked to the palladium-catalyzed cross-coupling reaction. Understanding this catalytic cycle is crucial for troubleshooting and optimizing synthetic protocols. The process is a self-validating system comprising three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the palladium center. This step requires activation by a base, which coordinates to the boron atom, increasing the nucleophilicity of the R² group and facilitating its transfer.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Sources

- 1. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Organometallic-type reactivity of stable organoboronates for selective (hetero)arene C−H/C-halogen borylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. news-medical.net [news-medical.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Potassium (4-methoxy)benzyloxymethyltrifluoroborate material safety data sheet (MSDS).

An In-Depth Technical Guide to Potassium (4-methoxy)benzyloxymethyltrifluoroborate for Advanced Chemical Synthesis

Executive Summary

This compound is a crystalline, air- and moisture-stable organoboron compound that has emerged as a highly versatile and valuable reagent in modern organic synthesis.[1][2] As a member of the potassium organotrifluoroborate salt family, it serves as a robust and easily handled precursor to its corresponding boronic acid, circumventing the stability and stoichiometry challenges often associated with the latter.[3][4][5] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it enables a novel and efficient method for the formation of aryl and heteroaryl ethers.[6][] This guide provides a comprehensive overview of its properties, synthesis, safe handling, and core applications, designed for researchers, chemists, and drug development professionals seeking to leverage this reagent for advanced molecular construction.

A Modern Reagent: Context and Advantages

The development of Suzuki-Miyaura cross-coupling has revolutionized carbon-carbon bond formation. However, the foundational reagents, boronic acids, present several distinct drawbacks. They are often prone to dehydration, forming dimeric or trimeric anhydrides, which complicates precise stoichiometric control.[5] Furthermore, many boronic acids, particularly those with vinyl, cyclopropyl, or certain heteroaryl groups, exhibit limited stability during storage and are susceptible to protodeboronation under various reaction conditions.[5]

Potassium organotrifluoroborate salts were developed to overcome these limitations.[5] Their tetra-coordinated boron center renders them as stable, crystalline solids that are generally unreactive towards air and moisture, allowing for long-term storage and simplified handling.[1][2][3] this compound exemplifies these advantages, functioning as a "protected" form of a boronic acid that releases the active species in situ under reaction conditions.[3][4]

Physicochemical Properties and Specifications

The reliable application of any reagent begins with a clear understanding of its physical and chemical characteristics. This compound is a white to off-white solid at room temperature.[8]

| Property | Value | Source(s) |

| CAS Number | 1027642-26-7 | [9][10] |

| Molecular Formula | C₉H₁₁BF₃KO₂ | [8][10] |

| Molecular Weight | 258.09 g/mol | [10] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 203-213 °C | [6][10] |

| General Stability | Stable in air and moisture | [2][4] |

Synthesis: A Practical and Efficient Route

While general methods for creating organotrifluoroborates involve the reaction of a boronic acid with potassium bifluoride (KHF₂), a more direct and practical synthesis has been developed for alkoxymethyltrifluoroborates like the title compound.[3][4] This method relies on the nucleophilic substitution (Sₙ2) of potassium bromomethyltrifluoroborate with the desired alkoxide, in this case, 4-methoxybenzyl alcohol converted to its alkoxide form.[11] This approach is highly efficient and provides access to a wide variety of analogs.[11]

Caption: Synthesis workflow for this compound.

Core Application: Suzuki-Miyaura Ether Synthesis

The primary utility of this compound is its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form ethers.[6] This provides a powerful and non-traditional synthetic disconnection for accessing aryl and heteroaryl ethers, which are common motifs in pharmaceuticals and natural products.[11]

Mechanism Insight: The organotrifluoroborate itself is not the active nucleophile in the catalytic cycle. Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the salt hydrolyzes in situ to generate the corresponding boronic acid.[3][4] This slow, controlled release of the reactive species can suppress common side reactions like homo-coupling.[4] The boronic acid then enters the established catalytic cycle, undergoing transmetalation with the palladium catalyst.

Caption: Generalized Suzuki-Miyaura cycle using an organotrifluoroborate salt.

Exemplary Experimental Protocol: Ether Synthesis

This protocol is a representative procedure adapted from literature reports on the cross-coupling of alkoxymethyltrifluoroborates with aryl chlorides.[11]

-

Reagent Preparation: To a reaction vial, add the aryl chloride (1.0 equiv), this compound (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol %) and the phosphine ligand (e.g., RuPhos or SPhos, 4-10 mol %).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O or 1,4-dioxane/H₂O).

-

Reaction Execution: Seal the vial, and sparge the mixture with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Heating: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

Material Safety and Handling: A Researcher's Guide

While this compound is significantly safer and easier to handle than many other organometallic reagents, adherence to standard laboratory safety protocols is essential. The following information synthesizes data from multiple safety data sheets into a practical guide.[8][9][12]

Hazard Identification and Risk Assessment

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

The signal word for this material is "Warning".[12] The primary risk stems from direct contact with the solid powder or dust, which can irritate the skin, eyes, and respiratory tract.

| Hazard Code | Description | Target Organs |

| H315 | Causes skin irritation | Skin |

| H319 | Causes serious eye irritation | Eyes |

| H335 | May cause respiratory irritation | Respiratory System[13] |

Engineering Controls and Personal Protective Equipment (PPE)

Based on the identified hazards, appropriate controls and PPE are mandatory to ensure safe handling.

-

Engineering Controls: Always handle this solid in a well-ventilated area.[9][14] A certified chemical fume hood is required, especially when weighing or transferring the powder, to prevent inhalation of dust.[9] Ensure that safety showers and eyewash stations are readily accessible.[14]

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or glasses are required at all times.[9]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile) to prevent skin contact.[9]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities, additional protective clothing may be necessary.[9][14]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved dust respirator should be used.[9]

-

Caption: Decision tree for selecting appropriate PPE.

Safe Storage and Handling Practices

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][14] Keep the container tightly sealed to prevent absorption of moisture.[9][14]

-

Handling: Avoid generating dust during handling.[9] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the material.[9][14]

First Aid and Emergency Procedures

In the event of accidental exposure, follow these procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][14] If irritation persists, seek medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[9][12][14] Seek medical attention if irritation develops or persists.[9]

-

Inhalation: Move the affected person to fresh air.[9][12][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[12][14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and give a glass of water to drink.[9][12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Fire and Accidental Release Measures

-

Fire: The material is non-combustible and not considered a significant fire risk.[9] In the event of a fire in the surrounding area, use an extinguishing medium appropriate for the local conditions.[9]

-

Accidental Release: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] Use dry clean-up procedures.[9] Ensure adequate ventilation and wear the appropriate PPE during cleanup.

Conclusion

This compound stands out as a superior reagent for specific applications in organic synthesis, particularly for the construction of complex ether linkages via Suzuki-Miyaura coupling. Its inherent stability, ease of handling, and predictable reactivity provide significant advantages over traditional boronic acids. For researchers in medicinal chemistry and drug development, this reagent opens up novel synthetic pathways and offers a reliable tool for the efficient synthesis of target molecules. By understanding its properties and adhering to the safety protocols outlined in this guide, scientists can effectively and safely incorporate this powerful reagent into their synthetic toolbox.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

Wikipedia. Organotrifluoroborate. [Link]

-

Chem-Station Int. Ed. (2015). Organotrifluoroborate Salts. [Link]

-

Organic Syntheses. TETRABUTYLAMMONIUM ARYL- AND HETEROARYLTRIFLUOROBORATES. [Link]

-

Gov.il. (2015). SAFETY DATA SHEET - Potassium phosphite. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 10(24), 5529–5532. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 1027642-26-7 [amp.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Potassium (4-methoxybenzyloxy)methyl trifluoroborate 97 1027642-26-7 [sigmaaldrich.com]

- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Potassium benzyloxymethyltrifluoroborate 90 1027642-25-6 [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Harnessing the (4-Methoxy)benzyloxy Group to Modulate Organotrifluoroborate Reactivity and Stability in Cross-Coupling Reactions

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Organotrifluoroborates have emerged as exceptionally stable and versatile alternatives to boronic acids and their esters in palladium-catalyzed cross-coupling reactions.[1][2] Their enhanced stability to air and moisture simplifies handling and allows for precise stoichiometric control. This guide provides an in-depth analysis of the strategic use of the (4-methoxy)benzyloxy (PMB) group as a substituent in organotrifluoroborates. We will explore how this group modulates the reactivity of the organoboron species, particularly in preventing deleterious side reactions such as β-hydride elimination in the coupling of secondary alkyltrifluoroborates. This document will detail the mechanistic rationale, provide field-proven experimental protocols, and present a framework for leveraging this chemistry in complex molecule synthesis.

Introduction: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for its reliability in constructing carbon-carbon bonds.[2] The choice of the organoboron reagent, however, is critical to the success of the transformation. While boronic acids are widely used, they suffer from several drawbacks:

-

Instability: They can undergo dehydration to form cyclic trimeric anhydrides (boroxines), complicating accurate mass measurement and stoichiometry.[3]

-

Protodeboronation: They are susceptible to cleavage of the C-B bond under certain reaction conditions, reducing efficiency.[1]

-

Purification Challenges: The polar nature of boronic acids and their byproducts can complicate purification.

Potassium organotrifluoroborates (R-BF₃K) offer a compelling solution to these challenges. The tetracoordinate nature of the boron atom, fortified by three strong boron-fluorine bonds, renders them significantly more stable to air, moisture, and chromatography than their boronic acid counterparts.[3][4] They are typically crystalline, free-flowing solids that can be stored indefinitely without special precautions.[3][4]

| Reagent Class | Stability (Air/Moisture) | Handling | Stoichiometry Control | Susceptibility to Protodeboronation |

| Boronic Acids | Low to Moderate | Often difficult; boroxine formation | Complicated | High |

| Boronate Esters | Moderate to High | Generally good | Good | Moderate |

| Organotrifluoroborates | High | Excellent; crystalline solids | Excellent | Low |

Table 1: Comparative properties of common organoboron reagents used in cross-coupling.

Despite their stability, organotrifluoroborates are readily activated under Suzuki-Miyaura conditions. It is proposed that they undergo slow hydrolysis to release the corresponding boronic acid in situ, which is the active species in the transmetalation step.[5] This slow-release mechanism minimizes the concentration of the reactive boronic acid at any given time, thereby suppressing common side reactions like homocoupling.[1]

The Challenge with Secondary Alkyltrifluoroborates: β-Hydride Elimination

While the cross-coupling of aryl- and primary alkyltrifluoroborates is well-established, the use of secondary alkyltrifluoroborates presents a significant challenge: the potential for β-hydride elimination. After the transmetalation step, the resulting diorganopalladium(II) intermediate can undergo this undesired pathway to yield an alkene and a palladium-hydride species, drastically reducing the yield of the desired cross-coupled product.

Figure 1: Competing pathways for the diorganopalladium(II) intermediate.

To overcome this, the diorganopalladium intermediate must be stabilized to favor reductive elimination over β-hydride elimination. This is where the strategic introduction of a coordinating group on the organotrifluoroborate becomes paramount.

The Role of the (4-Methoxy)benzyloxy Group

The benzyloxy group, and particularly the electron-rich (4-methoxy)benzyloxy (PMB) variant, has proven to be a highly effective directing and stabilizing group in this context.[4] When positioned at the α-carbon of a secondary alkyltrifluoroborate, it fundamentally alters the reactivity profile.

Mechanistic Insight: Stabilization Through Arene Coordination

The key to the success of the (4-methoxy)benzyloxy group lies in its ability to act as an intramolecular ligand. It is proposed that after transmetalation, the arene ring of the PMB group coordinates to the palladium center.[4] This coordination is believed to stabilize the diorganopalladium intermediate, rigidifying its conformation in a way that disfavors the syn-periplanar arrangement required for β-hydride elimination. This stabilization accelerates the desired reductive elimination pathway.

The electron-donating methoxy group at the para position of the benzyl ring enhances the π-electron density of the arene system. This makes it a better ligand for the electron-deficient palladium(II) center, strengthening the stabilizing interaction compared to an unsubstituted benzyl group.[6]

References

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust and Versatile Protocol for Suzuki-Miyaura Coupling Using Potassium (4-methoxy)benzyloxymethyltrifluoroborate

Introduction: The Advantage of Organotrifluoroborates in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] While boronic acids have been the traditional nucleophilic partners in this reaction, their inherent limitations—such as instability towards air and moisture, and a propensity for trimerization and protodeboronation—can complicate handling, stoichiometry, and reproducibility.[2]